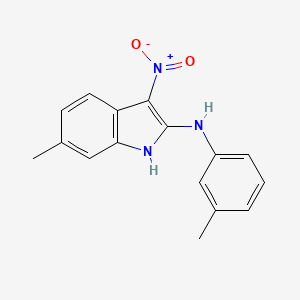![molecular formula C17H18N2O4S B4089041 N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4089041.png)
N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide
Vue d'ensemble
Description
N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide, also known as MNPA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. MNPA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively investigated.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood, but it has been reported to inhibit the activity of histone deacetylase (HDAC) enzymes. HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. Inhibition of HDACs by N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has also been reported to increase the acetylation of histone proteins, leading to the upregulation of genes involved in neuroprotection.
Biochemical and Physiological Effects:
N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has been reported to have different biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In animal models of neurodegenerative diseases, N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has been reported to improve cognitive function and reduce neuronal damage. N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has also been investigated for its potential anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has several advantages for lab experiments, including its high purity, stability, and solubility in different solvents. N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide is also commercially available and relatively inexpensive. However, N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has some limitations, including its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has several potential future directions for research, including the development of novel compounds based on its structure, the investigation of its pharmacokinetics and pharmacodynamics, and the exploration of its potential applications in other fields, such as epigenetics and immunology. N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide can also be used as a tool compound to study the role of HDACs in different biological processes. Further studies are needed to fully understand the mechanism of action and the potential therapeutic applications of N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide.
Applications De Recherche Scientifique
N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and medicinal chemistry. N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has been reported to have anticancer activity in different cancer cell lines, including breast cancer, liver cancer, and lung cancer. N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has also been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In medicinal chemistry, N-(2-methoxy-5-nitrophenyl)-2-[(4-methylphenyl)thio]propanamide has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Propriétés
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-4-7-14(8-5-11)24-12(2)17(20)18-15-10-13(19(21)22)6-9-16(15)23-3/h4-10,12H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKINOKMLJASBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide](/img/structure/B4088958.png)
![methyl 2-[1-(4-fluorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4088964.png)
![1-(4-methylphenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4088972.png)
![2-allyl-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4088974.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B4089001.png)
![3-(3-methoxyphenyl)-2-(2-methyl-2-propen-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B4089009.png)
![N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B4089017.png)
![N-(2-methoxy-5-nitrophenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4089022.png)
![(2R)-1-[4-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B4089024.png)
![2-[(4-amino-6-isopropyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4089040.png)
![4-[4-(allyloxy)-3-methoxyphenyl]-N-benzyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4089047.png)
![4-methyl-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-3-nitrobenzenesulfonamide](/img/structure/B4089052.png)
![2-[(2-fluorobenzyl)thio]-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4089057.png)
